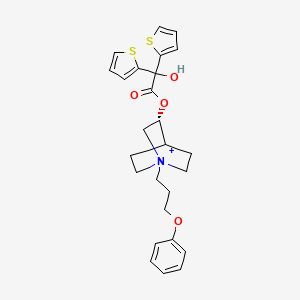

Aclidinium

描述

This compound is an anticholinergic for the long-term management of chronic obstructive pulmonary disease (COPD). It has a much higher propensity to bind to muscarinic receptors than nicotinic receptors. FDA approved on July 24, 2012.

This compound is an Anticholinergic. The mechanism of action of this compound is as a Cholinergic Antagonist.

This compound is a synthetic anticholinergic agent that is used as an inhalant for treatment of acute bronchospasm due to chronic bronchitis or emphysema. This compound has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2012 and has 5 approved and 2 investigational indications.

Structure

3D Structure

属性

Key on ui mechanism of action |

Aclidinium is a long-acting, competitive, and reversible anticholinergic drug that is specific for the acetylcholine muscarinic receptors. It binds to all 5 muscarinic receptor subtypes to a similar affinity. Aclidinium's effects on the airways are mediated through the M3 receptor at the smooth muscle to cause bronchodilation. Prevention of acetylcholine-induced bronchoconstriction effects was dose-dependent and lasted longer than 24 hours. |

|---|---|

CAS 编号 |

727649-81-2 |

分子式 |

C26H30NO4S2+ |

分子量 |

484.7 g/mol |

IUPAC 名称 |

[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |

InChI |

InChI=1S/C26H30NO4S2/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2/q+1/t20?,22-,27?/m0/s1 |

InChI 键 |

ASMXXROZKSBQIH-VITNCHFBSA-N |

手性 SMILES |

C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5 |

规范 SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5 |

其他CAS编号 |

727649-81-2 |

溶解度 |

Very slightly soluble |

产品来源 |

United States |

Foundational & Exploratory

Aclidinium Bromide: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator therapy for patients with Chronic Obstructive Pulmonary Disease (COPD). Its therapeutic efficacy is rooted in a well-defined mechanism of action, characterized by high-affinity binding to muscarinic receptors, kinetic selectivity for the M3 subtype, and a favorable pharmacokinetic profile. This technical guide provides a comprehensive overview of the molecular and physiological actions of this compound bromide, detailing its receptor binding kinetics, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. A key pathophysiological feature of COPD is increased cholinergic tone in the airways, which leads to bronchoconstriction. Muscarinic antagonists, such as this compound bromide, are a cornerstone of COPD management as they competitively and reversibly inhibit the action of acetylcholine at muscarinic receptors in the airway smooth muscle, leading to bronchodilation.[1][2]

This compound bromide is administered via a dry powder inhaler, ensuring direct delivery to the lungs and rapid onset of action.[1] This guide will explore the intricate details of its mechanism, providing researchers and drug development professionals with a thorough understanding of its pharmacological profile.

Muscarinic Receptor Binding and Selectivity

The primary mechanism of action of this compound bromide is its antagonism of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), with the M3 receptor being the predominant subtype on bronchial smooth muscle, mediating bronchoconstriction.[3]

This compound bromide exhibits a high affinity for all five human muscarinic receptor subtypes, with subnanomolar affinity.[4] However, its clinical efficacy and safety profile are significantly influenced by its kinetic selectivity for the M3 receptor over the M2 receptor. The M2 receptor is found on presynaptic cholinergic nerve endings and in the heart; its antagonism can lead to undesirable cardiovascular side effects.

Quantitative Binding Affinity Data

The binding affinity of this compound bromide for the five human muscarinic receptor subtypes has been determined through radioligand displacement assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor.

| Receptor Subtype | This compound Bromide Ki (nM) | Tiotropium Ki (nM) | Ipratropium Ki (nM) |

| M1 | ~0.15 | ~0.14 | ~1.1 |

| M2 | ~0.20 | ~0.31 | ~1.6 |

| M3 | ~0.12 | ~0.07 | ~1.0 |

| M4 | ~0.19 | ~0.15 | ~1.4 |

| M5 | ~0.24 | ~0.23 | ~2.0 |

Table 1: Comparative binding affinities (Ki) of this compound bromide, tiotropium, and ipratropium for human muscarinic receptor subtypes. Data compiled from multiple sources.

Kinetic Selectivity

Beyond simple binding affinity, the duration of action and receptor selectivity of this compound bromide are determined by its association and dissociation kinetics. This compound exhibits a faster association rate with the M3 receptor compared to tiotropium. More importantly, it demonstrates kinetic selectivity through its dissociation half-life (t½), remaining bound to the M3 receptor for a prolonged period while dissociating more rapidly from the M2 receptor. This kinetic selectivity contributes to a sustained bronchodilatory effect with a reduced potential for cardiac side effects.

| Compound | Dissociation Half-life from M3 Receptor (hours) | Dissociation Half-life from M2 Receptor (hours) |

| This compound Bromide | 29.2 | ~4.9 |

| Tiotropium | 62.2 | ~3.6 |

| Ipratropium | 0.47 | - |

Table 2: Dissociation half-lives of this compound bromide, tiotropium, and ipratropium from human M2 and M3 muscarinic receptors.

Downstream Signaling Pathways

The binding of acetylcholine to M3 receptors on airway smooth muscle cells activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels lead to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in smooth muscle contraction and bronchoconstriction.

This compound bromide, by competitively antagonizing the M3 receptor, blocks this entire signaling cascade, leading to smooth muscle relaxation and bronchodilation.

In contrast, the M2 receptor is coupled to a Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound's faster dissociation from M2 receptors is thought to contribute to its favorable cardiac safety profile.

Recent studies have also suggested that this compound bromide can inhibit the cigarette smoke-induced transition of lung fibroblasts to myofibroblasts. This process is implicated in airway remodeling in COPD and involves a non-neuronal cholinergic system. This compound was shown to reverse the cigarette smoke-induced increase in collagen type I and α-smooth muscle actin (α-SMA) expression by modulating intracellular reactive oxygen species, cAMP levels, and ERK1/2 phosphorylation.

Diagram 1: this compound bromide's antagonism of the M3 receptor signaling pathway.

Experimental Protocols

The pharmacological properties of this compound bromide have been characterized through a series of in vitro and in vivo experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) and dissociation kinetics of this compound bromide for muscarinic receptors.

-

Objective: To quantify the binding affinity of this compound bromide to the five human muscarinic receptor subtypes.

-

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5) are prepared.

-

Competitive Binding: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound bromide.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and unbound radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

-

Dissociation Kinetics: To determine the dissociation half-life, receptor-radioligand complexes are formed and then an excess of a non-radiolabeled antagonist is added to prevent re-binding of the dissociated radioligand. The amount of bound radioligand is measured over time.

Diagram 2: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assays: Isolated Guinea Pig Trachea

This classic pharmacological preparation is used to assess the functional potency and duration of action of bronchodilators.

-

Objective: To evaluate the ability of this compound bromide to inhibit acetylcholine-induced contraction of airway smooth muscle.

-

Methodology:

-

Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Contraction Induction: A contractile agent, typically acetylcholine or methacholine, is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.

-

Drug Application: this compound bromide is added in a cumulative concentration-response manner to assess its relaxant effect.

-

Measurement: Changes in the isometric tension of the tracheal rings are recorded using a force transducer.

-

Data Analysis: The potency (EC50) of this compound bromide is determined from the concentration-response curve. The duration of action can be assessed by washing out the contractile agent and re-challenging at various time points after initial exposure to this compound.

-

In Vivo Bronchodilation Studies: Guinea Pig Model

Animal models are used to confirm the bronchodilatory effects of this compound bromide in a living system.

-

Objective: To measure the in vivo bronchodilator activity of inhaled this compound bromide against acetylcholine-induced bronchoconstriction.

-

Methodology:

-

Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway resistance and dynamic lung compliance are continuously monitored.

-

Bronchoconstriction Challenge: Bronchoconstriction is induced by an intravenous infusion or aerosol administration of acetylcholine.

-

Drug Administration: this compound bromide is administered via inhalation (e.g., nebulization).

-

Measurement: The ability of this compound bromide to prevent or reverse the acetylcholine-induced increase in airway resistance and decrease in lung compliance is measured.

-

Data Analysis: The magnitude and duration of the bronchodilator effect are quantified.

-

In Vivo Cardiovascular Safety Studies: Dog Model

To assess the potential for cardiac side effects, studies are conducted in a species with cardiovascular physiology relevant to humans.

-

Objective: To evaluate the effect of this compound bromide on heart rate and other cardiovascular parameters.

-

Methodology:

-

Animal Preparation: Conscious or anesthetized dogs are instrumented for continuous monitoring of heart rate, blood pressure, and electrocardiogram (ECG).

-

Drug Administration: this compound bromide is administered at therapeutic and supratherapeutic doses.

-

Measurement: Heart rate and other cardiovascular parameters are recorded before and after drug administration.

-

Data Analysis: Changes in heart rate and the incidence of any cardiac arrhythmias are compared to a control group.

-

Pharmacokinetics and Metabolism

This compound bromide's favorable safety profile is also attributed to its rapid metabolism in human plasma. Following inhalation, a portion of the this compound dose is absorbed into the systemic circulation. However, it is rapidly and extensively hydrolyzed by esterases in the plasma into two major inactive metabolites: a carboxylic acid derivative and an alcohol derivative. This rapid systemic clearance minimizes the potential for systemic anticholinergic side effects. The plasma half-life of this compound is very short, on the order of minutes.

Conclusion

The mechanism of action of this compound bromide is well-characterized and provides a strong rationale for its use in the treatment of COPD. Its high affinity for all muscarinic receptor subtypes, coupled with its kinetic selectivity for the M3 receptor over the M2 receptor, results in sustained bronchodilation with a low potential for cardiac side effects. The rapid plasma hydrolysis of this compound further contributes to its favorable safety profile. The experimental methodologies outlined in this guide have been instrumental in elucidating these key pharmacological features and continue to be valuable tools in the development and characterization of novel respiratory therapeutics.

References

Aclidinium's Selectivity for the M3 Muscarinic Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of aclidinium for the M3 muscarinic acetylcholine receptor (mAChR), a key target in the treatment of chronic obstructive pulmonary disease (COPD). This compound bromide is a long-acting muscarinic antagonist (LAMA) that exhibits a favorable pharmacological profile, in part due to its kinetic selectivity for the M3 receptor over the M2 receptor. This guide provides a comprehensive overview of its binding affinity, functional potency, receptor kinetics, and the underlying experimental methodologies.

Quantitative Analysis of this compound's Muscarinic Receptor Affinity and Potency

This compound bromide demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5).[1][2][3] However, its clinical efficacy and safety profile are significantly influenced by its kinetic selectivity for the M3 receptor, which is highly expressed in airway smooth muscle and mediates bronchoconstriction.[4][5]

Binding Affinity (Ki)

The binding affinity of this compound and its metabolites for the human muscarinic receptors has been determined through radioligand binding assays. This compound exhibits subnanomolar affinity for all five receptor subtypes. The affinity of its major metabolites, LAS34823 (alcohol) and LAS34850 (carboxylic acid), is significantly lower, indicating that the parent compound is the primary active agent. This compound's rapid hydrolysis in plasma to these less active metabolites contributes to its low systemic side effects.

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| This compound | ~0.2 | ~0.5 | ~0.15 | ~0.2 | ~0.25 |

| LAS34823 (alcohol metabolite) | >1000 | >1000 | >1000 | >1000 | >1000 |

| LAS34850 (carboxylic acid metabolite) | >1000 | >1000 | >1000 | >1000 | >1000 |

Note: The Ki values are approximate and collated from multiple sources for comparative purposes. Exact values may vary depending on the specific experimental conditions.

Functional Potency

The functional antagonism of this compound at M3 receptors is a key determinant of its bronchodilatory effect. In functional assays, this compound has been shown to be a potent antagonist of acetylcholine-induced responses. For instance, in isolated guinea pig trachea, this compound demonstrated comparable potency to tiotropium and ipratropium in inhibiting acetylcholine-induced bronchoconstriction. Furthermore, studies in human airway epithelial cells show that this compound inhibits carbachol-induced MUC5AC expression, a marker of mucus hypersecretion, with a half-maximal inhibitory concentration (IC50) of approximately 1 nM, an effect mediated through the M3 receptor.

| Receptor Subtype | Assay | Parameter | Value |

| M3 | Inhibition of carbachol-induced MUC5AC expression in human airway epithelial cells | IC50 | ~1 nM |

| M3 | Inhibition of acetylcholine-induced bronchoconstriction in guinea pig trachea | Potency | Comparable to tiotropium and ipratropium |

Kinetic Selectivity: A Differentiating Feature

A key aspect of this compound's M3 selectivity is its kinetic profile, specifically its residence time at the receptor. This compound exhibits a longer residence half-life at the M3 receptor compared to the M2 receptor, leading to a sustained blockade of M3-mediated bronchoconstriction while allowing for more rapid dissociation from M2 receptors, which are involved in cardiac function. This kinetic selectivity is thought to contribute to its favorable cardiovascular safety profile.

Preclinical studies have shown that this compound has a long residence time at the M3 receptor and a shorter residence time at the M2 receptor. The dissociation of [3H]this compound is slightly faster from M2 and M3 receptors than [3H]tiotropium but significantly slower than [3H]ipratropium. The association rate of this compound for the M3 receptor is similar to that of ipratropium and 2.6 times faster than that of tiotropium.

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.

References

- 1. researchgate.net [researchgate.net]

- 2. Activity of this compound bromide, a new long-acting muscarinic antagonist: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of this compound bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 5. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]

Aclidinium Bromide: An In-depth Review of its In Vivo Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of aclidinium bromide, a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD). This document synthesizes key data from various clinical studies, details experimental methodologies, and visualizes complex biological and experimental processes to support further research and development in the field of respiratory medicine.

Pharmacokinetic Profile

This compound bromide is administered via inhalation, leading to localized effects in the lungs. Its systemic exposure is low, which is a key feature of its safety profile. The pharmacokinetic properties of this compound and its metabolites have been characterized in healthy volunteers and COPD patients, including special populations.

Absorption

Following inhalation, this compound is rapidly absorbed, with approximately 30% of the inhaled dose deposited in the lungs.[1] Systemic bioavailability, however, is low, estimated to be less than 5%.[1][2] Peak plasma concentrations (Cmax) are typically reached within 5 to 15 minutes post-inhalation in both healthy individuals and COPD patients.[1][3]

Distribution

This compound has a volume of distribution of approximately 300 L following intravenous administration. Plasma protein binding is low to moderate, with the acid metabolite showing 87% binding and the alcohol metabolite 15%.

Metabolism

The primary metabolic pathway for this compound bromide is rapid and extensive hydrolysis of its ester moiety, which occurs both non-enzymatically and enzymatically, primarily by butyrylcholinesterase in the plasma. This hydrolysis results in the formation of two major, pharmacologically inactive metabolites: an alcohol derivative (LAS34823) and a carboxylic acid derivative (LAS34850).

A minor metabolic pathway involves oxidative metabolism, mediated primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6. This pathway leads to the formation of minor hydroxylated derivatives. Due to the rapid and extensive hydrolysis, the potential for clinically significant drug-drug interactions involving the CYP450 system is considered low.

Excretion

This compound and its metabolites are eliminated from the body through both renal and fecal routes. Following intravenous administration of radiolabeled this compound, approximately 54-65% of the radioactivity is recovered in the urine and 20-33% in the feces. Unchanged this compound accounts for a very small fraction of the excreted dose (less than 0.1% of an inhaled dose), highlighting its extensive metabolism. The estimated effective half-life of this compound is approximately 5 to 8 hours.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound and its metabolites from various clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers and COPD Patients

| Population | Dose (µg) | Cmax (pg/mL) | Tmax (h) | AUC (h·pg/mL) | t½ (h) | Reference |

| Healthy Volunteers | ||||||

| Chinese | 400 (single) | - | 0.08 | - | 13.5 | |

| Chinese | 400 (multiple) | - | 0.08 | - | 21.4 | |

| US | 400 (multiple, Day 1) | 194.2 | 0.08 | 324.9 | - | |

| US | 400 (multiple, Day 7) | 240.5 | - | 468.4 | - | |

| Healthy Volunteers | 400 (multiple, Day 7) | - | - | - | 4.6 - 7.0 | |

| COPD Patients | ||||||

| Chinese | 400/12 (multiple, Day 1) | 45.82 | 0.08 | 85.45 | - | |

| Chinese | 400/12 (multiple, Day 5) | 60.86 | 0.08 | 168.80 | 19.42 | |

| Younger (40-59 yrs) | 200 & 400 | - | 0.17 - 0.25 | - | 1 - 3 | |

| Elderly (≥70 yrs) | 200 & 400 | - | 0.17 - 0.25 | - | 1 - 3 |

AUC values are presented as AUCτ for multiple-dose studies. Dose for Chinese COPD patients is for an this compound/formoterol combination.

Table 2: Pharmacokinetic Parameters in Special Populations

| Population | Dose (µg) | Key Findings | Reference |

| Renal Impairment | |||

| Mild to Severe | 400 (single) | No significant alteration in plasma PK parameters. Dose adjustment may not be necessary. | |

| Hepatic Impairment | |||

| Not Studied | - | The effects of hepatic impairment on this compound pharmacokinetics have not been formally studied. | |

| Age | |||

| Younger (40-59 yrs) vs. Elderly (≥70 yrs) | 200 & 400 | Similar linear and time-independent pharmacokinetics. No dose adjustment required. |

Experimental Protocols

The pharmacokinetic and metabolism data for this compound bromide have been generated through a series of well-controlled clinical trials. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Studies in Humans

-

Study Design: Phase I, open-label, single- and multiple-dose studies are typically conducted in healthy volunteers and patients with COPD. Studies often involve randomization and crossover designs. For special populations, such as those with renal impairment, non-randomized, parallel-group designs are employed.

-

Drug Administration: this compound bromide is administered as a dry powder for inhalation using a multi-dose dry powder inhaler. For intravenous studies to determine absolute bioavailability and metabolism, a solution of this compound bromide (often radiolabeled) is infused over a short period (e.g., 5 minutes).

-

Sample Collection: Blood samples are collected at multiple time points pre- and post-dose to characterize the plasma concentration-time profile. Typical time points include pre-dose, and at 5, 10, 15, 30 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. Urine and feces are collected over specified intervals (e.g., 0-24, 24-48 hours) to determine excretion routes and amounts.

-

Bioanalytical Method: Plasma and urine concentrations of this compound and its metabolites are determined using a fully validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and specificity for quantifying low concentrations of the analytes.

Metabolism Studies

-

Radiolabeling: To trace the metabolic fate of this compound, studies have utilized [¹⁴C]-labeled this compound bromide. Different positions of the molecule, such as the phenyl and glycolyl moieties, are labeled to track the formation of the alcohol and acid metabolites, respectively.

-

Metabolite Profiling and Identification: Following administration of the radiolabeled drug, plasma, urine, and fecal samples are analyzed to profile the radioactive components. Metabolites are identified and characterized using techniques such as LC-MS/MS.

-

In Vitro Studies: To identify the enzymes involved in metabolism, in vitro experiments are conducted using human liver microsomes, hepatocytes, and recombinant P450 enzymes. These studies help to elucidate the specific CYP isoforms responsible for the oxidative metabolism of this compound.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound bromide.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. Safety and tolerability of this compound administered intravenously and absolute bioavailability of inhaled this compound in healthy male participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and pharmacokinetics of multiple doses of this compound bromide administered twice daily in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Aclidinium Bromide's Core Signaling Pathway in Airway Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway of aclidinium bromide in airway smooth muscle (ASM). This compound bromide is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic effect stems from its ability to induce bronchodilation by antagonizing acetylcholine-mediated bronchoconstriction. This document details the molecular mechanisms, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascades.

Mechanism of Action of this compound Bromide

This compound bromide is a competitive and reversible antagonist of muscarinic acetylcholine receptors (mAChRs).[1] While it shows affinity for all five muscarinic receptor subtypes (M1-M5), it exhibits a kinetic preference for the M3 receptor subtype, which is predominantly expressed on airway smooth muscle cells.[2][3] The binding of the endogenous neurotransmitter, acetylcholine, to M3 receptors on ASM cells triggers a signaling cascade that leads to muscle contraction and bronchoconstriction.[4][5] this compound bromide effectively blocks this interaction, leading to smooth muscle relaxation and bronchodilation.

The bronchodilatory effect of this compound is sustained, making it suitable for maintenance therapy in COPD. Furthermore, this compound bromide is rapidly hydrolyzed in human plasma into two inactive metabolites, resulting in low systemic exposure and a favorable safety profile.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of this compound bromide with muscarinic receptors and its functional effect on airway smooth muscle.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound Bromide

| Receptor Subtype | Ki (nM) |

| M1 | ~0.6 |

| M2 | ~0.5 |

| M3 | ~0.4 |

| M4 | ~0.8 |

| M5 | ~1.0 |

Data compiled from preclinical studies. Actual values may vary depending on the experimental conditions.

Table 2: Functional Antagonism of this compound Bromide in Airway Smooth Muscle

| Parameter | Species | Value |

| Onset of Action | Guinea Pig | Faster than tiotropium |

| Duration of Action (t1/2) | Guinea Pig | 29 hours |

| Bronchodilation (FEV1 increase) | Human (COPD patients) | Significant vs. placebo |

FEV1: Forced Expiratory Volume in 1 second. Data extracted from preclinical and clinical studies.

Signaling Pathways

The interaction of acetylcholine with M3 receptors on airway smooth muscle initiates a cascade of intracellular events culminating in muscle contraction. This compound bromide prevents the initiation of this cascade. The primary signaling pathway involves the Gq protein, phospholipase C, and subsequent increases in intracellular calcium. A secondary pathway involving RhoA/Rho kinase contributes to the calcium sensitization of the contractile apparatus.

Gq/PLC/IP3 Signaling Pathway

Upon acetylcholine binding, the M3 muscarinic receptor, a G protein-coupled receptor (GPCR), activates the heterotrimeric G protein Gq. The activated α-subunit of Gq (Gαq) stimulates the membrane-bound enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), a specialized endoplasmic reticulum in muscle cells. This binding triggers the release of stored calcium ions (Ca2+) from the SR into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

Calcium-Dependent Contraction

The elevated intracellular Ca2+ acts as a crucial second messenger. It binds to the protein calmodulin, forming a Ca2+-calmodulin complex. This complex then activates myosin light chain kinase (MLCK). Activated MLCK phosphorylates the regulatory light chain of myosin (MLC), which is a key step in enabling the interaction between actin and myosin filaments, leading to cross-bridge cycling and ultimately, muscle contraction.

RhoA/Rho Kinase (ROCK) Signaling Pathway and Calcium Sensitization

In addition to the primary calcium-dependent pathway, the activation of M3 receptors can also engage the RhoA/Rho kinase (ROCK) signaling pathway. This pathway contributes to muscle contraction by increasing the sensitivity of the contractile machinery to calcium, a process known as calcium sensitization.

Activated RhoA, a small GTPase, stimulates Rho kinase (ROCK). ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP). MLCP is the enzyme responsible for dephosphorylating myosin light chain, leading to muscle relaxation. By inhibiting MLCP, ROCK effectively increases the level of phosphorylated MLC for a given concentration of intracellular calcium, thereby enhancing and sustaining muscle contraction.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of this compound bromide on airway smooth muscle.

Isometric Contraction Measurement of Tracheal Rings

This ex vivo method directly assesses the contractile and relaxant properties of airway smooth muscle.

Protocol:

-

Tissue Preparation: Euthanize a laboratory animal (e.g., guinea pig, mouse) and carefully excise the trachea. Place the trachea in ice-cold Krebs-Henseleit solution (composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose). Dissect the trachea into rings of 2-3 mm in width, taking care to remove adhering connective tissue.

-

Mounting: Suspend each tracheal ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. One hook is fixed, while the other is connected to an isometric force transducer.

-

Equilibration and Pre-contraction: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with periodic washing. Induce a stable contraction using a contractile agonist such as carbachol or acetylcholine.

-

Drug Application: Once a stable contraction is achieved, add cumulative concentrations of this compound bromide to the organ bath to generate a concentration-response curve for relaxation.

-

Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contracted tension and calculate the EC50 value (the concentration of this compound bromide that produces 50% of the maximal relaxation).

Intracellular Calcium Imaging

This technique allows for the direct visualization and quantification of changes in intracellular calcium concentration in response to stimuli.

Protocol:

-

Cell Culture and Dye Loading: Culture primary airway smooth muscle cells on glass coverslips. Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a solution containing the dye.

-

Imaging Setup: Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system capable of ratiometric imaging for Fura-2).

-

Baseline Measurement: Perfuse the cells with a physiological salt solution and record the baseline fluorescence intensity.

-

Stimulation and Recording: Stimulate the cells with acetylcholine to induce an increase in intracellular calcium. After a stable response is observed, introduce this compound bromide to the perfusion solution to observe its inhibitory effect on the acetylcholine-induced calcium signal.

-

Data Analysis: Quantify the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to determine the intracellular calcium concentration.

Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)

This biochemical assay is used to quantify the level of myosin light chain phosphorylation, a direct indicator of the contractile state of the muscle.

Protocol:

-

Sample Preparation: Treat airway smooth muscle strips or cultured cells with acetylcholine in the presence or absence of this compound bromide for a specified time. Immediately freeze the samples in liquid nitrogen to halt enzymatic activity. Homogenize the frozen tissue or lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated myosin light chain (p-MLC). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection and Analysis: Detect the signal using a chemiluminescent substrate and image the blot. Quantify the band intensity for p-MLC and normalize it to the total myosin light chain or a housekeeping protein (e.g., GAPDH) to determine the relative change in MLC phosphorylation.

Conclusion

This compound bromide exerts its bronchodilatory effects by competitively antagonizing the M3 muscarinic receptor on airway smooth muscle cells. This action effectively inhibits the acetylcholine-induced signaling cascade involving Gq protein, phospholipase C, and a subsequent increase in intracellular calcium. Furthermore, by preventing M3 receptor activation, this compound bromide also mitigates the calcium-sensitizing effects of the RhoA/Rho kinase pathway. The in-depth understanding of this signaling pathway, supported by quantitative data and robust experimental methodologies, is crucial for the continued development and optimization of therapeutic strategies for obstructive airway diseases like COPD.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. socmucimm.org [socmucimm.org]

- 5. atsjournals.org [atsjournals.org]

A Preclinical Pharmacological Profile of Aclidinium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical pharmacology of aclidinium bromide, a long-acting muscarinic antagonist (LAMA) utilized in the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD). The following sections detail its mechanism of action, receptor binding kinetics, in vitro and in vivo functional activity, and metabolic profile, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Mechanism of Action

This compound bromide is a competitive, reversible antagonist of muscarinic acetylcholine receptors (mAChRs).[1] In the airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on bronchial smooth muscle cells, triggering bronchoconstriction.[2][3] By blocking these M3 receptors, this compound prevents acetylcholine binding, leading to smooth muscle relaxation and sustained bronchodilation.[1][2]

This compound displays a crucial characteristic known as kinetic selectivity. While it binds with similar high affinity to all five muscarinic receptor subtypes (M1-M5), it dissociates much more slowly from the M3 receptor compared to the M2 receptor. The M2 receptor functions as a presynaptic autoreceptor that inhibits further acetylcholine release; prolonged blockade of M2 receptors could paradoxically increase acetylcholine levels and potentially lead to adverse cardiovascular effects. This compound's faster dissociation from M2 receptors, relative to its prolonged blockade of M3 receptors, provides a favorable therapeutic window, maximizing bronchodilation while minimizing the potential for M2-mediated side effects.

Receptor Binding and Functional Activity

The preclinical characterization of this compound involves quantifying its binding affinity for muscarinic receptors and its functional potency in tissue-based assays.

Data Presentation

Table 1: Equilibrium Dissociation Constants (Ki) of Muscarinic Antagonists at Human Receptors

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| This compound | 0.20 | 0.15 | 0.12 | 0.19 | 0.26 |

| Tiotropium | 0.38 | 0.27 | 0.10 | 0.22 | 0.45 |

| Ipratropium | 2.50 | 2.10 | 1.30 | 2.10 | 3.50 |

| Data sourced from Gavaldà et al., 2009. |

Table 2: Dissociation Kinetics of Muscarinic Antagonists from Human M2 and M3 Receptors

| Compound | Receptor | Dissociation Half-Life (t½, min) |

| This compound | M2 | 282 |

| M3 | 1020 | |

| Tiotropium | M2 | 360 |

| M3 | 2082 | |

| Ipratropium | M2 | 5.6 |

| M3 | 34.2 | |

| Data sourced from Gavaldà et al., 2009. |

In functional assays using isolated guinea pig trachea, this compound demonstrated potency comparable to tiotropium and ipratropium, with a significantly faster onset of action than tiotropium.

Experimental Protocols

This protocol determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

-

Preparation of Membranes: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are prepared. The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined.

-

Assay Setup: The assay is conducted in 96-well plates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand [³H]-N-methylscopolamine ([³H]-NMS), and varying concentrations of the unlabeled antagonist (e.g., this compound).

-

Incubation: Plates are incubated at room temperature for a sufficient duration (e.g., 2-6 hours) to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filter plates. This separates the receptor-bound radioligand from the free radioligand. The filters are washed multiple times with an ice-cold wash buffer.

-

Quantification: Scintillation fluid is added to the dried filters, and the radioactivity, corresponding to the amount of bound [³H]-NMS, is measured using a microplate scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

This ex vivo protocol assesses the functional potency and duration of action of a muscarinic antagonist.

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the trachea is excised and placed in Krebs-Henseleit solution. The trachea is cut into rings, and the epithelium may be left intact or removed.

-

Organ Bath Setup: Tracheal rings are suspended between two hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1 g) for approximately 60-90 minutes, with periodic washes.

-

Contraction and Antagonism: The tracheal rings are pre-contracted with a submaximal concentration of a cholinergic agonist like acetylcholine or carbachol. Once a stable contraction is achieved, cumulative concentrations of the antagonist (this compound) are added to generate a concentration-response curve and determine its potency (often expressed as pA₂).

-

Washout and Duration of Action: To assess the duration of action, after incubation with the antagonist and subsequent washing, the tissue is repeatedly challenged with the agonist at fixed time intervals to measure the recovery of the contractile response over several hours.

In Vivo Pharmacology

In vivo studies in animal models are essential to confirm the efficacy and safety profile of this compound bromide.

Data Presentation

Table 3: In Vivo Bronchodilator Activity and Safety in Animal Models

| Parameter | Species | This compound | Tiotropium | Ipratropium |

| Duration of Action (t½ offset, h) | Guinea Pig | 29 | 64 | 8 |

| Therapeutic Index (Cardiovascular Safety) | Dog | 4.2 | 1.6 | N/A |

| Data sourced from Gavaldà et al., 2009. |

Further studies in a guinea pig model of COPD induced by chronic cigarette smoke exposure demonstrated that this compound not only improved respiratory function but also attenuated airway smooth muscle enlargement and neutrophilic inflammation in the alveolar septa, suggesting potential anti-remodeling and anti-inflammatory effects.

Experimental Protocols

This model evaluates the potency and duration of the bronchodilator effect of an inhaled compound.

-

Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for mechanical ventilation and measurement of airway resistance. A catheter is placed in the jugular vein for administration of the bronchoconstricting agent.

-

Drug Administration: this compound or a comparator drug is administered as an aerosol via a nebulizer connected to the tracheal cannula.

-

Bronchial Challenge: At various time points after drug administration, a bolus of acetylcholine is injected intravenously to induce bronchoconstriction.

-

Measurement: Airway resistance and dynamic lung compliance are continuously measured using a pneumotachograph and pressure transducers. The inhibitory effect of the test drug on the acetylcholine-induced bronchoconstriction is quantified.

-

Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated at each time point. The data are then used to determine the onset of action and the duration of the pharmacological effect (e.g., t½ offset, the time for the effect to decrease by 50%).

Pharmacokinetics and Metabolism

A key feature of this compound's preclinical profile is its rapid metabolism in the bloodstream, which is predicted to reduce systemic anticholinergic side effects.

Upon entering the systemic circulation, this compound bromide is rapidly and extensively hydrolyzed by esterases (both enzymatic, like butyrylcholinesterase, and non-enzymatic) in the plasma. This breaks the ester bond, yielding two major metabolites: a carboxylic acid derivative and an alcohol derivative. Crucially, both of these primary metabolites are pharmacologically inactive, showing no significant affinity for muscarinic receptors. The plasma half-life of parent this compound is extremely short, estimated to be around 2.4 minutes in human plasma. This rapid systemic clearance means that any drug that is swallowed or absorbed from the lungs is quickly inactivated, minimizing its potential to cause systemic side effects.

Conclusion

The preclinical pharmacology of this compound bromide reveals a profile well-suited for an inhaled therapy for COPD. It is a potent muscarinic antagonist with a high affinity for all five receptor subtypes. Its key advantage lies in its kinetic selectivity, demonstrating a prolonged duration of action at the therapeutic M3 receptor and a shorter residence time at the M2 receptor, which may improve its cardiovascular safety profile compared to other LAMAs. In vivo studies confirm a long duration of bronchodilator action and suggest additional anti-inflammatory and anti-remodeling properties. Furthermore, its rapid hydrolysis in plasma to inactive metabolites results in low systemic exposure, minimizing the risk of systemic anticholinergic side effects. These combined attributes provide a strong preclinical rationale for its efficacy and safety in the management of COPD.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update on the efficacy and safety of this compound bromide in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

Aclidinium Bromide: A Technical Overview of its Hydrolysis and Metabolite Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator therapy for patients with chronic obstructive pulmonary disease (COPD). Its pharmacological profile is characterized by a rapid onset of action and a notable safety profile, which is intrinsically linked to its metabolic fate. This technical guide provides an in-depth analysis of the hydrolysis of this compound bromide and the pharmacological activity of its resulting metabolites, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.

Hydrolysis of this compound Bromide

This compound bromide is an ester that undergoes rapid and extensive hydrolysis in human plasma. This biotransformation is a key feature of the drug, contributing to its low systemic bioavailability and favorable safety profile. The hydrolysis occurs through both chemical (non-enzymatic) and enzymatic pathways.

The primary enzyme responsible for the enzymatic hydrolysis of this compound bromide is butyrylcholinesterase.[1] This process leads to the cleavage of the ester bond, resulting in the formation of two major metabolites: an alcohol metabolite (LAS34823) and a carboxylic acid metabolite (LAS34850).[2][3]

In Vitro Plasma Stability

The stability of this compound bromide has been evaluated in plasma from various species, demonstrating its rapid degradation. The in vitro half-life in human plasma is remarkably short, contributing to the transient nature of the parent compound in systemic circulation.

Table 1: In Vitro Plasma Half-Life of this compound Bromide in Various Species

| Species | Plasma Half-Life (minutes) |

| Human | 2.4[2] |

| Dog | 1.8[2] |

| Rat | 11.7 |

| Guinea Pig | 38 |

Pharmacological Activity of Metabolites

Extensive in vitro studies have been conducted to characterize the pharmacological activity of the two primary metabolites of this compound bromide, LAS34823 and LAS34850. These investigations have consistently demonstrated that both metabolites are pharmacologically inactive.

Muscarinic Receptor Binding Affinity

The binding affinity of the alcohol and carboxylic acid metabolites for human muscarinic receptors (M1 to M5) has been assessed. The results conclusively show that these metabolites have no significant affinity for any of the muscarinic receptor subtypes. While specific Ki values are not detailed in the primary literature, the consistent reporting of their inactivity underscores their negligible contribution to the therapeutic effect or potential side effects of this compound bromide therapy.

Table 2: Muscarinic Receptor Affinity of this compound Bromide and its Metabolites

| Compound | Target | Affinity |

| This compound Bromide | Human Muscarinic Receptors (M1-M5) | Subnanomolar |

| LAS34823 (Alcohol Metabolite) | Human Muscarinic Receptors (M1-M5) | No Significant Affinity |

| LAS34850 (Carboxylic Acid Metabolite) | Human Muscarinic Receptors (M1-M5) | No Significant Affinity |

In Vivo Activity

In vivo studies in animal models have further confirmed the lack of pharmacological activity of the metabolites. For instance, in studies of acetylcholine-induced bronchoconstriction in guinea pigs, the metabolites showed no relevant antibronchoconstrictory activity.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the characterization of this compound bromide hydrolysis and metabolite activity.

In Vitro Plasma Stability Assay

Objective: To determine the rate of hydrolysis of this compound bromide in plasma.

Methodology:

-

Preparation of Plasma: Pooled human plasma is used.

-

Incubation: this compound bromide is incubated with the plasma at a specified concentration (e.g., 1 µM) at 37°C.

-

Time Points: Aliquots of the incubation mixture are taken at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by the addition of a protein-precipitating agent, such as methanol, which may also contain an internal standard for analytical quantification.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

-

Quantification: The supernatant is analyzed by a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining concentration of this compound bromide.

-

Data Analysis: The percentage of the remaining parent compound at each time point is calculated relative to the concentration at time zero. The in vitro half-life (t1/2) is then determined from the rate of disappearance.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of this compound bromide and its metabolites to muscarinic receptors.

Methodology:

-

Receptor Preparation: Membranes from cells expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared.

-

Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

-

Competition Binding: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound bromide or its metabolites).

-

Incubation: The incubation is carried out in a suitable buffer at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filter is then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound bromide and the general workflows of the key experimental procedures.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound bromide, a new, long-acting, inhaled muscarinic antagonist: in vitro plasma inactivation and pharmacological activity of its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An update on the efficacy and safety of this compound bromide in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

Aclidinium's Muscarinic Receptor Engagement: An In-depth Technical Guide on Binding Affinity and Kinetics

For Immediate Release

This technical guide provides a comprehensive overview of the receptor binding affinity and kinetic properties of aclidinium bromide, a long-acting muscarinic antagonist (LAMA). Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines detailed experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile at its core target, the muscarinic acetylcholine receptors.

Core Tenets of this compound's Receptor Interaction

This compound bromide is a potent and selective muscarinic antagonist that demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5).[1][2] Its therapeutic efficacy in chronic obstructive pulmonary disease (COPD) is primarily driven by its interaction with the M3 receptor on airway smooth muscle, leading to bronchodilation.[3] A key characteristic of this compound is its kinetic selectivity, exhibiting a longer residence time at M3 receptors compared to M2 receptors, which may contribute to its favorable safety profile.[4][5] Furthermore, this compound undergoes rapid hydrolysis in human plasma into two major inactive metabolites, limiting systemic exposure.

Quantitative Analysis of Receptor Binding Affinity

This compound displays subnanomolar affinity for all five human muscarinic receptor subtypes. The binding affinities of this compound and its primary metabolites, LAS34823 (alcohol) and LAS34850 (carboxylic acid), have been characterized through radioligand binding assays. The data clearly indicates that the metabolites have no significant affinity for muscarinic receptors.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| This compound | M1 | Subnanomolar | |

| M2 | Subnanomolar | ||

| M3 | Subnanomolar | ||

| M4 | Subnanomolar | ||

| M5 | Subnanomolar | ||

| LAS34823 (alcohol metabolite) | M1-M5 | No significant affinity | |

| LAS34850 (carboxylic acid metabolite) | M1-M5 | No significant affinity |

Kinetic Profile of this compound at Muscarinic Receptors

The kinetic properties of this compound, particularly its association and dissociation rates, are crucial to its long duration of action and its selectivity. This compound's association with the M3 receptor is rapid, comparable to that of ipratropium and significantly faster than tiotropium. Conversely, its dissociation from the M3 receptor is much slower than ipratropium, contributing to its prolonged bronchodilatory effect.

A distinguishing feature of this compound is its kinetic selectivity for the M3 receptor over the M2 receptor. The residence half-life of this compound at the M2 receptor is shorter than at the M3 receptor. This faster dissociation from M2 receptors, which are implicated in cardiac function, may underlie this compound's favorable cardiovascular safety profile.

| Parameter | This compound | Tiotropium | Ipratropium | Reference |

| Association Rate at M3 Receptor | Similar to ipratropium, 2.6 times faster than tiotropium | Slower than this compound and ipratropium | Similar to this compound | |

| Dissociation from M2 Receptor | Faster than tiotropium, slower than ipratropium | Slower than this compound and ipratropium | Faster than this compound and tiotropium | |

| Dissociation from M3 Receptor | Faster than tiotropium, slower than ipratropium | Slower than this compound and ipratropium | Faster than this compound and tiotropium | |

| Residence Half-Life at M2 Receptor | Shorter than at M3 receptor; 3.22 times shorter than tiotropium | Longer than this compound | Significantly shorter than this compound and tiotropium | |

| Residence Half-Life at M3 Receptor | ~29 hours | ~62 hours | ~8 hours | |

| Kinetic Selectivity (M3/M2 Half-Life Ratio) | Demonstrates kinetic selectivity | Demonstrates kinetic selectivity | - |

Experimental Protocols

The determination of this compound's receptor binding affinity and kinetics predominantly relies on in vitro radioligand binding assays.

Protocol 1: Competitive Radioligand Binding Assay for Affinity Determination (Ki)

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the five human muscarinic receptor subtypes.

Materials and Reagents:

-

Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

-

Radioligand (e.g., [3H]N-methylscopolamine, [3H]-QNB).

-

Unlabeled this compound bromide.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Microplate harvester and liquid scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound bromide in the assay buffer.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Protocol 2: Dissociation Kinetic Assay

Objective: To determine the dissociation rate (koff) and residence half-life (t1/2) of [3H]this compound from muscarinic receptors.

Materials and Reagents:

-

Same as Protocol 1, with the exception of using radiolabeled this compound ([3H]this compound).

-

A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to prevent re-binding of the radioligand.

Procedure:

-

Association Phase: Incubate the receptor membranes with [3H]this compound to allow for binding to reach equilibrium.

-

Initiation of Dissociation: Initiate dissociation by adding a saturating concentration of a competing non-radiolabeled antagonist (e.g., atropine) at time zero. This prevents the re-association of [3H]this compound that dissociates from the receptor.

-

Time Course Sampling: At various time points following the addition of the competing antagonist, filter aliquots of the incubation mixture and quantify the remaining bound radioactivity as described in Protocol 1.

-

Data Analysis: Plot the natural logarithm of the percentage of [3H]this compound remaining bound versus time. The slope of this linear plot represents the dissociation rate constant (koff). The residence half-life (t1/2) is calculated as ln(2)/koff.

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

Caption: M3 receptor signaling cascade leading to smooth muscle contraction.

Caption: M2 receptor signaling cascade inhibiting adenylyl cyclase.

Caption: Workflow for determining receptor binding affinity.

References

- 1. researchgate.net [researchgate.net]

- 2. An update on the efficacy and safety of this compound bromide in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 4. Characterization of this compound bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

Aclidinium's Impact on Cholinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily achieved through the competitive and reversible inhibition of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, at muscarinic receptors within the airways.[2][3] This technical guide provides an in-depth analysis of this compound's effects on cholinergic neurotransmission, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. This compound's unique pharmacokinetic profile, characterized by its kinetic selectivity for M3 over M2 receptors and rapid hydrolysis in plasma, contributes to its efficacy and favorable safety profile.[4][5]

Quantitative Analysis of this compound's Interaction with Muscarinic Receptors

The following tables summarize the quantitative data regarding this compound's binding affinity, kinetic properties, and functional potency at muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | This compound Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) |

| M1 | Subnanomolar affinity | Tiotropium | Similar affinity to this compound |

| M2 | Subnanomolar affinity | Tiotropium | Similar affinity to this compound |

| M3 | Subnanomolar affinity | Tiotropium | Similar affinity to this compound |

| M4 | Subnanomolar affinity | Tiotropium | Similar affinity to this compound |

| M5 | Subnanomolar affinity | Tiotropium | Similar affinity to this compound |

Table 2: Kinetic Properties of this compound at M2 and M3 Receptors

| Parameter | This compound | Tiotropium | Ipratropium |

| Association Rate (M3) | Similar to ipratropium, 2.6 times faster than tiotropium | Slower than this compound and ipratropium | Similar to this compound |

| Dissociation from M2 | Faster than Tiotropium | Slower than this compound | Much faster than this compound and tiotropium |

| Dissociation from M3 | Slightly faster than Tiotropium | Slightly slower than this compound | Much faster than this compound and tiotropium |

| Residence Half-Life (t½) at M2 | Shorter than at M3 | 3.6 hours | 8 hours (duration of action) |

| Residence Half-Life (t½) at M3 | Longer than at M2, demonstrating kinetic selectivity | 34.7 hours | Not specified |

| Duration of Action (in vivo, guinea pig) | 29 hours | 64 hours | 8 hours |

Table 3: Functional Potency of this compound

| Assay | This compound Potency | Comparison |

| Inhibition of Acetylcholine-induced bronchoconstriction (isolated guinea pig trachea) | Comparable to ipratropium and tiotropium | - |

| Onset of Action (isolated guinea pig trachea) | Faster than tiotropium | - |

| Duration of Action (isolated guinea pig trachea) | Similar to tiotropium, significantly longer than ipratropium | - |

Experimental Protocols

Radioligand Binding Assays for Muscarinic Receptor Affinity

This protocol outlines the methodology for determining the binding affinity (Kᵢ) of this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound bromide.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well filter plates.

-

Plate shaker.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane preparations on ice and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound bromide at various concentrations (for competition binding) or buffer (for saturation binding).

-

Radioligand at a fixed concentration (typically at or near its Kₔ for competition assays) or varying concentrations (for saturation assays).

-

Membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Saturation Binding: Determine the equilibrium dissociation constant (Kₔ) and the maximum number of binding sites (Bₘₐₓ) by non-linear regression analysis of the specific binding data.

-

Competition Binding: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Isolated Organ Bath Assay for Functional Antagonism

This protocol describes the methodology for assessing the functional antagonist activity of this compound on acetylcholine-induced smooth muscle contraction in isolated guinea pig trachea.

Materials:

-

Guinea pig trachea.

-

Krebs-Henseleit physiological salt solution.

-

Carbogen gas (95% O₂ / 5% CO₂).

-

Acetylcholine (agonist).

-

This compound bromide (antagonist).

-

Isolated organ bath system with force-displacement transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings.

-

Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washes with fresh Krebs-Henseleit solution.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath and recording the contractile response until a maximal response is achieved.

-

Antagonist Incubation: Wash the tissues to remove the agonist and allow them to return to baseline. Incubate the tissues with a fixed concentration of this compound bromide for a predetermined period (e.g., 30-60 minutes).

-

Second Agonist Concentration-Response Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

-

Data Analysis: Compare the acetylcholine concentration-response curves in the absence and presence of this compound. A rightward shift in the curve in the presence of this compound indicates competitive antagonism. Calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀ value.

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle

The primary mechanism of action of this compound in the airways is the blockade of acetylcholine-induced bronchoconstriction, which is mediated by M3 muscarinic receptors on airway smooth muscle cells. The following diagram illustrates this signaling pathway.

M3 Muscarinic Receptor Signaling Pathway in Bronchoconstriction.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a radioligand binding assay to determine the affinity of a test compound like this compound.

Workflow for a Radioligand Binding Assay.

Logical Workflow for Screening Anticholinergic Drugs

This diagram outlines a logical progression for the in vitro screening and characterization of novel anticholinergic compounds.

Logical Workflow for Screening Anticholinergic Compounds.

Conclusion

This compound bromide is a potent muscarinic antagonist with a distinct pharmacological profile. Its high affinity for all five muscarinic receptor subtypes, coupled with kinetic selectivity for M3 over M2 receptors, provides a sustained bronchodilatory effect with a reduced potential for cardiac side effects. Furthermore, its rapid metabolism in human plasma to inactive metabolites results in low systemic exposure, enhancing its safety profile. The data and methodologies presented in this guide offer a comprehensive technical overview of this compound's interaction with the cholinergic system, providing a valuable resource for researchers and professionals in the field of respiratory drug development.

References

- 1. atsjournals.org [atsjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. The Pharmacokinetics, Safety and Tolerability of this compound Bromide 400 μg Administered by Inhalation as Single and Multiple (Twice Daily) Doses in Healthy Chinese Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Aclidinium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized in the maintenance treatment of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is rooted in its specific interactions with muscarinic acetylcholine receptors, leading to bronchodilation. This technical guide provides an in-depth overview of the in vitro characterization of this compound bromide, presenting key pharmacological data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Chemical Structure:

This compound bromide is chemically known as (3R)-3-{[hydroxy(dithiophen-2-yl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide[1]. It is a quaternary ammonium derivative of a (3R)-quinuclidinol ester[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound bromide is presented below.

| Property | Value | Reference |

| Molecular Formula | C26H30BrNO4S2 | [1] |

| Molecular Weight | 564.6 g/mol | [1] |

| Water Solubility | Slightly soluble | [3] |

| pKa (Strongest Acidic) | 10.35 | |

| pKa (Strongest Basic) | -4.8 | |

| LogP | 2.24 |

Pharmacological Characterization in Vitro

The in vitro pharmacological profile of this compound bromide is defined by its high affinity for muscarinic receptors, kinetic selectivity for the M3 subtype, and potent functional antagonism of bronchoconstriction.

Muscarinic Receptor Binding Affinity

This compound bromide demonstrates subnanomolar affinity for all five human muscarinic receptor subtypes (M1-M5). The equilibrium dissociation constants (Ki) from radioligand binding assays are summarized in the table below.

| Receptor Subtype | Ki (nM) |

| M1 | 0.20 |

| M2 | 0.24 |

| M3 | 0.15 |

| M4 | 0.19 |

| M5 | 0.27 |

Muscarinic Receptor Binding Kinetics

This compound bromide exhibits kinetic selectivity for the M3 receptor over the M2 receptor, which is believed to contribute to its favorable safety profile by minimizing cardiac side effects associated with M2 receptor blockade. The dissociation half-life of this compound at the M3 receptor is significantly longer than at the M2 receptor.

| Receptor Subtype | Dissociation Half-life (t½) |

| M2 | ~5 hours |

| M3 | ~29 hours |

Functional Antagonism in Isolated Guinea Pig Trachea

In isolated guinea pig tracheal preparations, this compound bromide acts as a potent antagonist of acetylcholine-induced smooth muscle contraction. Its potency is comparable to that of ipratropium and tiotropium. While a specific EC50 value for this compound bromide in this assay is not consistently reported across literature, its functional activity is well-established.

In Vitro Pharmacokinetics

A key feature of this compound bromide is its rapid hydrolysis in human plasma, which limits systemic exposure and the potential for off-target effects.

Plasma Hydrolysis

This compound bromide is rapidly broken down in human plasma into two major, pharmacologically inactive metabolites: a carboxylic acid derivative and an alcohol derivative. The in vitro plasma half-life is remarkably short.

| Species | Plasma Half-life (t½) |

| Human | 2.4 minutes |

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle